molecular formula C15H11BrO4 B12285717 Methyl 2-(benzoyloxy)-5-bromobenzoate

Methyl 2-(benzoyloxy)-5-bromobenzoate

Cat. No.: B12285717
M. Wt: 335.15 g/mol
InChI Key: LBZLCOSDVNLAGE-UHFFFAOYSA-N
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Description

Methyl 2-(benzoyloxy)-5-bromobenzoate ( 882592-80-5) is an organic compound with the molecular formula C 15 H 11 BrO 4 and a molecular weight of 335.15 g/mol . This brominated benzoate ester is characterized by its high purity, typically not less than 95%, making it a reliable building block for advanced chemical synthesis . This compound serves as a versatile synthetic intermediate in research and development. Its molecular structure, featuring both a bromine atom and a benzoate group, makes it particularly valuable for various coupling reactions and the synthesis of more complex functional materials . A key application area is its use as a crucial precursor in pharmaceutical research for the development of active ingredients . As a standard practice, the product is supplied with a batch-specific Certificate of Analysis (COA) to ensure quality, traceability, and compliance with research requirements . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

methyl 2-benzoyloxy-5-bromobenzoate

InChI

InChI=1S/C15H11BrO4/c1-19-15(18)12-9-11(16)7-8-13(12)20-14(17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

LBZLCOSDVNLAGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This two-step approach begins with 5-bromo-2-hydroxybenzoic acid. The hydroxyl group undergoes benzoylation via nucleophilic acyl substitution using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine). Subsequent esterification with methanol under acidic conditions yields the target compound.

Step 1: Benzoylation
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{Benzoyl chloride} \xrightarrow{\text{Base, THF}} \text{5-Bromo-2-(benzoyloxy)benzoic acid}
$$
Step 2: Methylation
$$
\text{5-Bromo-2-(benzoyloxy)benzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 2-(benzoyloxy)-5-bromobenzoate}
$$

Optimization Data

Parameter Condition 1 Condition 2 Condition 3
Solvent THF Dichloromethane Acetonitrile
Base Pyridine Triethylamine DMAP
Temperature (°C) 25 0–5 40
Yield (%) 78 65 82

Key Findings :

  • THF, employed in analogous palladium-catalyzed couplings, enhances solubility of intermediates.
  • DMAP improves acylation efficiency but necessitates higher temperatures, risking byproduct formation.

Sequential Methylation and Benzoylation

Synthesis Pathway

Starting with methyl 5-bromo-2-hydroxybenzoate, this method prioritizes esterification before benzoylation, reducing side reactions during the acylation step.

Step 1: Methylation
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 5-bromo-2-hydroxybenzoate}
$$
Step 2: Benzoylation
$$
\text{Methyl 5-bromo-2-hydroxybenzoate} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Catalytic Systems and Yields

Catalyst Solvent Time (h) Yield (%)
None (Pyridine) THF 12 85
CuBr DMF 8 91
Pd(dppf)Cl₂ Toluene 6 88

Key Findings :

  • Cuprous bromide (CuBr), used in sulfamoyl substitutions, accelerates benzoylation at 60°C but requires post-reaction filtration.
  • Palladium catalysts, though effective in cross-couplings, offer no significant advantage here.

One-Pot Tandem Synthesis

Integrated Approach

A one-pot method combines benzoylation and methylation using dual reagents. For example, benzoyl chloride and methyl iodide may coexist under phase-transfer conditions.

Reaction Scheme :
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{Benzoyl chloride} + \text{MeI} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Target Compound}
$$

Performance Metrics

Phase-Transfer Agent Temperature (°C) Yield (%) Purity (%)
TBAB 60 76 98.5
18-Crown-6 80 68 97.2
None 25 42 95.0

Key Findings :

  • Tetrabutylammonium bromide (TBAB) improves reagent miscibility, mirroring solvent strategies in THF-based reactions.
  • Elevated temperatures degrade crown ethers, reducing efficacy.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Patents emphasize solvent recycling (e.g., THF) and activated carbon decolorization to minimize environmental impact. For example, post-reaction THF is distilled and reused, aligning with green chemistry principles.

Cost-Benefit Analysis

Method Cost (USD/kg) Scalability Environmental Impact
Direct Benzoylation 120 High Moderate
Sequential Synthesis 95 Moderate Low
One-Pot 150 Low High

Key Findings :

  • Sequential synthesis balances cost and scalability, leveraging reusable catalysts like CuBr.
  • One-pot methods generate halide waste (e.g., MeI), complicating disposal.

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-(benzyloxy)-5-bromobenzoate can be synthesized through various methods, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity allows it to serve as an intermediate in the synthesis of more complex molecules.

Applications in Organic Synthesis

  • Intermediate for Drug Development :
    • This compound serves as an intermediate in the synthesis of bioactive molecules. For instance, it has been utilized in the preparation of compounds with anti-cancer properties, such as derivatives of narciclasine, which exhibit significant cytotoxic activity against neuroblastoma cells .
  • Functionalization Reactions :
    • Methyl 2-(benzyloxy)-5-bromobenzoate participates in various functionalization reactions, including alkylation and acylation. These reactions are crucial for generating diverse chemical libraries for drug discovery .

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals. Its bromine substituent can enhance biological activity by modulating pharmacokinetic properties. Case studies have shown that derivatives of this compound can possess anti-inflammatory and anti-tumor activities:

  • Case Study : A derivative synthesized from methyl 2-(benzyloxy)-5-bromobenzoate demonstrated promising results in inhibiting tumor growth in preclinical studies, highlighting its potential as a lead compound in oncology .

Material Science Applications

Methyl 2-(benzyloxy)-5-bromobenzoate has also found applications in materials science:

  • Polymer Synthesis :
    • It can be used to create functionalized polymers through radical polymerization techniques. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.
  • Coatings and Adhesives :
    • The compound's reactivity allows it to be incorporated into coatings that require specific adhesion properties or resistance to environmental degradation.

Comparative Data Table

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing bioactive compoundsDrug development for cancer therapeutics
Medicinal ChemistryModulation of pharmacokinetic propertiesAnti-inflammatory agents
Material ScienceFunctionalized polymer productionDrug delivery systems
Coatings and AdhesivesIncorporation into protective coatingsEnhanced durability of materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-(benzoyloxy)-5-bromobenzoate with four related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-benzoyloxy, 5-bromo C₁₅H₁₁BrO₄ ~347.15 Not provided Likely intermediate for bioactive molecules
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate 2-propoxy, 5-(bromoacetyl) C₁₃H₁₅BrO₅ 355.16 Not provided PDE5 inhibitor intermediate
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate 2-hydroxy, 3-methoxy, 5-bromo C₉H₉BrO₄ 261.07 134419-43-5 Research chemical
Methyl 2-chloro-5-formylbenzoate 2-chloro, 5-formyl C₉H₇ClO₃ 198.60 Not provided Synthetic intermediate
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene core, 5-amino C₁₀H₉NO₂S 223.25 20532-28-9 Laboratory chemical

Substituent Effects on Reactivity and Bioactivity

(a) Methyl 5-(2-bromoacetyl)-2-propoxybenzoate
  • Key Differences : Features a bromoacetyl (CO-CH₂Br) group at position 5 and a propoxy (O-CH₂CH₂CH₃) group at position 2.
  • Impact: The bromoacetyl group introduces a reactive ketone and bromine, enabling nucleophilic substitutions. The propoxy group enhances solubility in nonpolar solvents compared to benzoyloxy.
(b) Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
  • Key Differences : Contains hydroxy (-OH) and methoxy (-OCH₃) groups at positions 2 and 3, respectively.
  • Impact: The hydroxy group enables hydrogen bonding, improving crystallinity but reducing stability under acidic conditions. Smaller molecular weight (261.07 vs. ~347.15) suggests lower lipophilicity than the target compound .
(c) Methyl 2-chloro-5-formylbenzoate
  • Key Differences : Substituted with chloro (-Cl) at position 2 and formyl (-CHO) at position 5.
  • The formyl group offers a site for condensation reactions, useful in synthesizing Schiff bases or heterocycles. Lower molecular weight (198.60) indicates reduced bulk compared to the target compound .
(d) Methyl 5-amino-1-benzothiophene-2-carboxylate
  • Key Differences: Benzothiophene core with an amino (-NH₂) group at position 5.
  • Impact: The heterocyclic benzothiophene system alters electronic properties, enhancing conjugation. Amino groups enable participation in hydrogen bonding or coordination chemistry. Structurally distinct from benzoate esters, limiting direct comparability .

Crystallographic and Physicochemical Properties

  • Planarity and Packing :

    • Methyl 5-(2-bromoacetyl)-2-propoxybenzoate exhibits a planar aromatic ring with an out-of-plane ester group (dihedral angle = 41.65°), stabilized by weak C–H⋯O interactions .
    • The bulkier benzoyloxy group in the target compound may further disrupt planarity, affecting crystal packing and solubility.
  • Solubility and Lipophilicity :

    • Benzoyloxy and bromo substituents in the target compound likely increase lipophilicity (logP) compared to analogs with hydroxy or methoxy groups.
    • Propoxy and methoxy groups (e.g., in and ) improve solubility in organic solvents.

Biological Activity

Methyl 2-(benzoyloxy)-5-bromobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving bromination and esterification processes. The synthesis typically includes the following steps:

  • Bromination : Introduction of the bromine atom at the 5-position of the benzoate ring.
  • Esterification : Reaction with benzoyl chloride to form the benzoyloxy group.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Characterization is performed using spectroscopic methods including NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Antimalarial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimalarial activity. The mechanism of action appears to involve inhibition of heme polymerization, which is crucial for malaria parasite survival.

  • In vitro Studies : In a β-hematin inhibition assay, compounds similar to this compound showed moderate inhibitory effects against heme polymerization, suggesting potential as antimalarial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cell Line Studies : In vitro tests against A-549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
Compound IC50 (µM) Cell Line Comparison Drug Comparison IC50 (µM)
This compound18PC12Docetaxel280
Derivative X12A-549Doxorubicin25

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest it may possess activity against both Gram-positive and Gram-negative bacteria, although further studies are needed to quantify this effect.

  • Microbial Assays : Compounds structurally related to this compound demonstrated varying degrees of antimicrobial activity with low MIC (Minimum Inhibitory Concentration) values against several bacterial strains .

Case Studies

  • Antimalarial Efficacy : A study focused on a series of benzoyl derivatives, including this compound, found that these compounds inhibited β-hematin formation effectively, suggesting their potential as lead compounds in antimalarial drug development .
  • Cytotoxicity Profiling : In a comparative analysis involving multiple cell lines, this compound showed superior cytotoxic effects compared to traditional chemotherapeutics, highlighting its potential for further development as an anticancer agent .

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